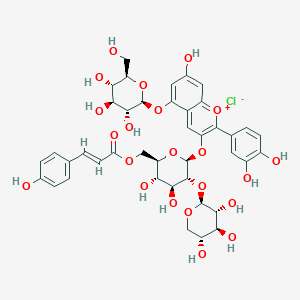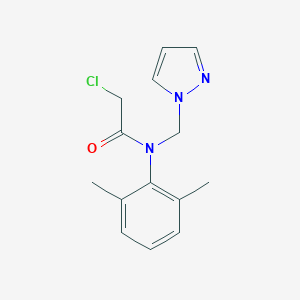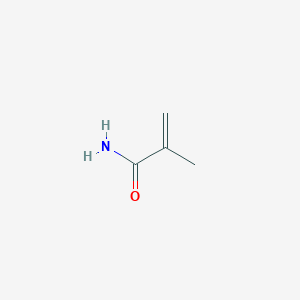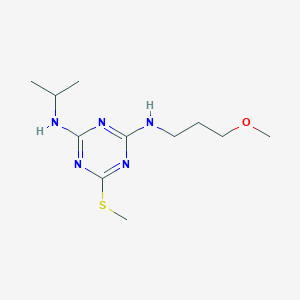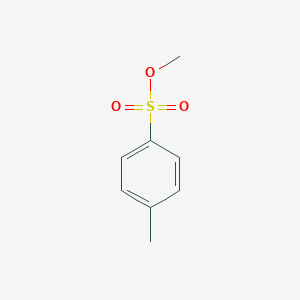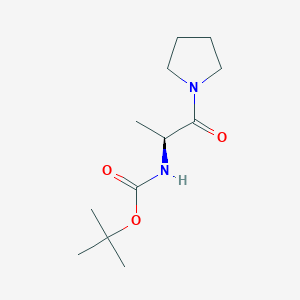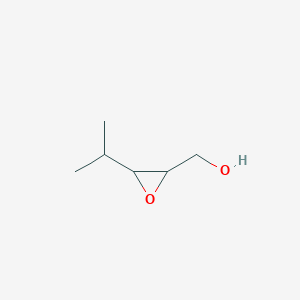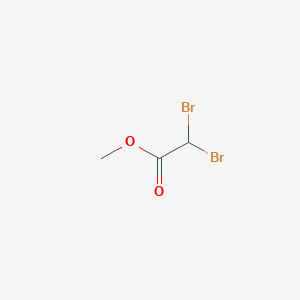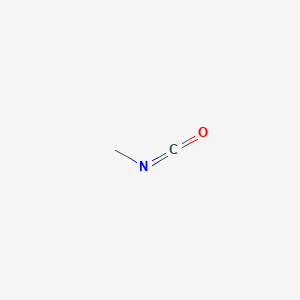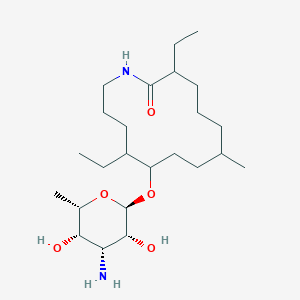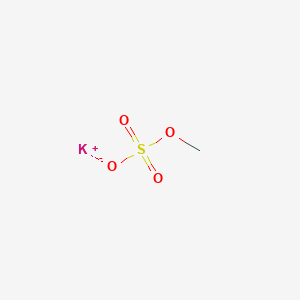![molecular formula C11H9N3 B166369 3-Methyl-3H-imidazo[4,5-H]quinoline CAS No. 132476-02-9](/img/structure/B166369.png)
3-Methyl-3H-imidazo[4,5-H]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound with a fused imidazole and quinoline ring system. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a key enzyme involved in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-H]quinoline involves the inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline. 3-Methyl-3H-imidazo[4,5-H]quinoline is involved in the repair of single-strand DNA breaks, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-Methyl-3H-imidazo[4,5-H]quinoline inhibition has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methyl-3H-imidazo[4,5-H]quinoline are primarily related to its inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline. This leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-Methyl-3H-imidazo[4,5-H]quinoline inhibition has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-3H-imidazo[4,5-H]quinoline in lab experiments include its potent and selective inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline, which makes it a useful tool for studying the role of 3-Methyl-3H-imidazo[4,5-H]quinoline in DNA repair and cancer treatment. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and safety.
Orientations Futures
For the study of 3-Methyl-3H-imidazo[4,5-H]quinoline include the development of more potent and selective 3-Methyl-3H-imidazo[4,5-H]quinoline inhibitors, the investigation of its potential use in combination with other DNA-damaging agents, and the exploration of its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-Methyl-3H-imidazo[4,5-H]quinoline involves the condensation of 2-aminobenzonitrile with ethyl glyoxylate to form 2-ethyl-3-cyano-4-quinolinecarboxylic acid ethyl ester. This intermediate is then cyclized with ammonium acetate to form 3-Methyl-3H-imidazo[4,5-H]quinoline.
Applications De Recherche Scientifique
3-Methyl-3H-imidazo[4,5-H]quinoline has been extensively studied for its potential use in cancer treatment. Its ability to inhibit 3-Methyl-3H-imidazo[4,5-H]quinoline has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. In addition, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
132476-02-9 |
|---|---|
Nom du produit |
3-Methyl-3H-imidazo[4,5-H]quinoline |
Formule moléculaire |
C11H9N3 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-methylimidazo[4,5-h]quinoline |
InChI |
InChI=1S/C11H9N3/c1-14-7-13-11-9(14)5-4-8-3-2-6-12-10(8)11/h2-7H,1H3 |
Clé InChI |
NQKRQRSGLOAOBI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
SMILES canonique |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
Synonymes |
3H-Imidazo[4,5-h]quinoline,3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



